1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole
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Overview
Description
1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzoyl group, a pyrrolidine ring, and a triazole moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzoyl group. The triazole ring is then formed through a cycloaddition reaction, and finally, the methoxymethyl group is added via an alkylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions that promote nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or protein function. The benzoyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can enhance binding affinity through hydrogen bonding or van der Waals interactions. These interactions collectively contribute to the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-benzoylpyrrolidin-3-yl)-4-(methyl)-1H-1,2,3-triazole
- 1-(1-benzoylpyrrolidin-3-yl)-4-(ethyl)-1H-1,2,3-triazole
- 1-(1-benzoylpyrrolidin-3-yl)-4-(propyl)-1H-1,2,3-triazole
Uniqueness
Compared to similar compounds, 1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole stands out due to the presence of the methoxymethyl group, which can enhance its solubility and bioavailability. This unique structural feature may also influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-11-13-9-19(17-16-13)14-7-8-18(10-14)15(20)12-5-3-2-4-6-12/h2-6,9,14H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXACNDPKMBEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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